molecular formula C9H4Br2F3NO B14896221 3,3-Dibromo-7-(trifluoromethyl)indolin-2-one

3,3-Dibromo-7-(trifluoromethyl)indolin-2-one

Cat. No.: B14896221
M. Wt: 358.94 g/mol
InChI Key: GPVCEXTUSXDUBJ-UHFFFAOYSA-N
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Description

3,3-Dibromo-7-(trifluoromethyl)indolin-2-one is a synthetic organic compound with the molecular formula C9H4Br2F3NO and a molecular weight of 358.94 g/mol . This compound belongs to the indolin-2-one family, which is known for its diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dibromo-7-(trifluoromethyl)indolin-2-one typically involves the bromination of 7-(trifluoromethyl)indolin-2-one. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile . The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3,3-Dibromo-7-(trifluoromethyl)indolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,3-Dibromo-7-(trifluoromethyl)indolin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3,3-Dibromo-7-(trifluoromethyl)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dibromo-7-(trifluoromethyl)indolin-2-one is unique due to the presence of both bromine and trifluoromethyl groups, which impart specific chemical and biological properties. These substituents enhance the compound’s reactivity and potential for diverse applications .

Properties

Molecular Formula

C9H4Br2F3NO

Molecular Weight

358.94 g/mol

IUPAC Name

3,3-dibromo-7-(trifluoromethyl)-1H-indol-2-one

InChI

InChI=1S/C9H4Br2F3NO/c10-8(11)4-2-1-3-5(9(12,13)14)6(4)15-7(8)16/h1-3H,(H,15,16)

InChI Key

GPVCEXTUSXDUBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)NC(=O)C2(Br)Br

Origin of Product

United States

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